molecular formula C8H14O4 B13818864 (1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol

(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol

Cat. No.: B13818864
M. Wt: 174.19 g/mol
InChI Key: OHXZDCYIALCSNL-KAVNDROISA-N
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Description

(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a chiral secondary alcohol featuring a 2,5-dimethoxy-substituted dihydrofuran ring. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.196 g/mol and a specific rotation of +9° to +11° (20°C, 589 nm, c=1 in ethanol) . It exists as a viscous liquid at room temperature and is characterized by its enantiomeric purity (R-configuration), making it valuable in asymmetric synthesis and pharmaceutical intermediates .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1-[(5R)-2,5-dimethoxy-2H-furan-5-yl]ethanol

InChI

InChI=1S/C8H14O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-7,9H,1-3H3/t6?,7?,8-/m1/s1

InChI Key

OHXZDCYIALCSNL-KAVNDROISA-N

Isomeric SMILES

CC([C@]1(C=CC(O1)OC)OC)O

Canonical SMILES

CC(C1(C=CC(O1)OC)OC)O

Origin of Product

United States

Preparation Methods

Fixed Bed Catalytic Process Using Furan and Methanol

A prominent industrial method involves a continuous fixed bed catalytic reaction where furan, methanol, and chlorine react in the presence of a Ti, V, Fe, Si series catalyst under controlled temperature (70-120 °C). The process steps are:

  • Raw Material Mixing: Furan, methanol, and an organic amine are mixed with a small amount of initiator to form a solution.

  • Reaction: The mixture is heated and gasified, then pumped into a fixed-bed reactor with the catalyst. Chlorine gas is introduced simultaneously for chloridized methoxylation.

  • Product Collection: The reaction mixture is cooled; acid gases are absorbed by water spray.

  • Post-Treatment: The reaction solution is extracted with an organic solvent and water, washed with sodium bicarbonate and salt water, dried, and distilled under vacuum to isolate pure 2,5-dimethoxy-2,5-dihydrofuran.

Key Advantages:

  • Continuous production reduces side reactions and environmental pollutants.

  • Chlorine replaces bromine, lowering costs and pollution.

  • Yields of about 89.1% with product purity of 98.2% were reported.

  • The boiling point of the purified product is 52-54 °C at 1.73 kPa.

Step Conditions/Details Outcome
Raw material mixing Furan, methanol, organic amine, initiator Homogeneous solution
Reaction Fixed bed reactor with Ti, V, Fe, Si catalyst; 70-120 °C; chlorine gas High conversion, reduced side reactions
Product collection Cooling, acid gas absorption Reaction solution collected
Post-treatment Organic solvent extraction, washing, drying, vacuum distillation Pure 2,5-dimethoxy-2,5-dihydrofuran isolated

This method significantly reduces production costs (~30%) and improves product quality compared to traditional bromine-based batch methods.

Traditional Bromine-Methanol Method (Historical Reference)

Earlier methods used bromine and methanol to brominate furan, followed by methoxylation. However, these methods suffered from:

  • High bromine consumption and cost.

  • Difficulties in continuous operation.

  • High side-product formation due to long reaction times.

  • Environmental pollution from bromine waste.

These drawbacks led to the development of the fixed bed catalytic process described above.

Electrochemical Synthesis

An alternative electrochemical method involves the reaction of 2,5-dihydrofuran with an alkanol under electrochemical conditions to form 2,5-dialkoxy-2,5-dihydrofurans. This method avoids the use of bromine but is less documented for large-scale preparation of the dimethoxy derivative. The process offers a cleaner alternative but requires specialized electrochemical setups.

Functionalization to (1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

While detailed specific procedures for the stereoselective synthesis of the (1R)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol are scarce in the available literature, general approaches include:

  • Utilizing the 2,5-dimethoxy-2,5-dihydrofuran as a synthetic equivalent for further transformations.

  • Employing tandem oxidative α-hydroxylation/β-acetalization reactions on suitable β-ketoamide precursors to introduce hydroxyl groups with stereocontrol, as demonstrated in related compounds.

  • Catalytic asymmetric additions or reductions to introduce the chiral ethanol moiety at the 1-position.

The tandem oxidative α-hydroxylation/β-acetalization method developed using phenyliodonium diacetate (PIDA) and NaOH in methanol at room temperature shows good yields (up to 78%) for related hydroxylated products and could be adapted for this compound's synthesis.

Analysis of Preparation Methods

Method Advantages Disadvantages Yield/Purity Scale Suitability
Fixed bed catalytic chloridized methoxylation Continuous, cost-effective, high purity, environmentally friendlier Requires chlorine handling, catalyst preparation Yield ~89%, purity 98.2% Industrial scale
Traditional bromine-methanol Simple reagents High bromine use, pollution, batch only Lower yield, more side products Laboratory/small scale
Electrochemical synthesis Cleaner, avoids bromine Specialized equipment, less documented Not well quantified Potential for scale-up
Tandem oxidative α-hydroxylation Stereoselective hydroxylation, mild conditions Limited substrate scope, moderate yields Up to 78% yield for related compounds Laboratory scale

Chemical Reactions Analysis

(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol: undergoes various chemical reactions, including:

Scientific Research Applications

(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Dihydrofuran Cores

Compound 1 : (±)-GC379 (7-[(4-Methyl-5-Oxo-2,5-Dihydrofuran-2-yl)Oxy]-6-Methoxy-4-Methyl-2H-1-Benzopyran-2-One)
  • Structure : Contains a 4-methyl-5-oxo-dihydrofuran ring fused to a coumarin derivative.
  • Physical Properties : White solid, melting point = 164°C , synthesized via nucleophilic substitution .
  • Key Differences :
    • Solid state vs. viscous liquid (target compound).
    • Racemic mixture (±) vs. enantiomerically pure (1R)-form.
    • Additional coumarin moiety increases molecular weight (316.31 g/mol ) and complexity .
Compound 2 : (S)-1-((R)-3,4-Bis(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl didecanoate (3b)
  • Structure: Bis-esterified dihydrofuran with benzyloxy and decanoyl groups.
  • Physical Properties : Colorless oil, molecular weight 702.89 g/mol , synthesized via esterification .
  • Key Differences: High lipophilicity due to long alkyl chains vs. the target’s simpler methoxy/ethanol substituents.
Compound 3 : (1S)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (S-Enantiomer)
  • Structure : Stereoisomer of the target compound.
  • Key Differences :
    • Specific rotation likely −9° to −11° (mirror image of the target compound).
    • CAS 236408-20-1 vs. target’s CAS 316186-17-1 .

Functional Group Variations

Compound 4 : Stavudine Impurity A (1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione)
  • Structure : Dihydrofuran linked to a pyrimidine-dione moiety.
  • Key Differences: Contains a hydroxymethyl group and heterocyclic base vs. methoxy/ethanol groups. Pharmaceutical relevance (antiretroviral impurity) vs. the target’s role as a synthetic intermediate .
Compound 5 : 2-Cyano-2-(3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl)acetamide
  • Structure: Dichloro-substituted dihydrofuran with cyanoacetamide.
  • Key Differences :
    • Electrophilic chlorine atoms enhance reactivity vs. the target’s methoxy groups.
    • Used in coupling reactions (e.g., with difluorophenyl amines) .

Physicochemical and Spectroscopic Comparisons

Property/Compound (1R)-Target Compound (±)-GC379 (S)-Enantiomer Stavudine Impurity A
Molecular Formula C₈H₁₄O₄ C₁₇H₁₆O₆ C₈H₁₄O₄ C₁₀H₁₂N₂O₅
Molecular Weight (g/mol) 174.20 316.31 174.20 240.21
Physical State Viscous Liquid White Solid Unknown Solid
Melting Point N/A 164°C N/A Not reported
Specific Rotation +9° to +11° N/A Likely −9° to −11° N/A
Key Functional Groups 2,5-Dimethoxy, ethanol (R) 4-Methyl-5-oxo, coumarin-oxy 2,5-Dimethoxy, ethanol (S) Hydroxymethyl, pyrimidine-dione

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol?

  • Methodological Answer : The synthesis typically involves functionalization of the dihydrofuran core. For example, analogous compounds (e.g., diaryl esters) are synthesized via acylation using acyl chlorides in the presence of triethylamine (Et₃N) under inert conditions, followed by column chromatography for purification . Enzymatic resolution (e.g., using lipases or esterases) may be employed to achieve the (1R) stereochemical configuration, as seen in enantioselective acetylation/hydrolysis protocols .

Q. How is the stereochemical configuration (1R) confirmed for this compound?

  • Methodological Answer : Chiral analytical techniques such as polarimetry, chiral HPLC, or enzymatic stereoselective assays are critical. For instance, enzymatic acetylation (e.g., using Candida antarctica lipase) can resolve enantiomers, followed by characterization via 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the configuration. Coupling constants in NMR spectra (e.g., diastereotopic protons in the dihydrofuran ring) also provide stereochemical evidence .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the dihydrofuran scaffold and substituent positions. For example, methoxy groups (δ3.33.5\delta \sim3.3–3.5 ppm) and ethanol moieties (δ1.21.4\delta \sim1.2–1.4 ppm for CH3_3, δ3.64.0\delta \sim3.6–4.0 ppm for CH2_2) are diagnostic .
  • Elemental Analysis : Matches between calculated and observed C/H percentages (e.g., C: 66.69% vs. 66.91%) validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity in the synthesis?

  • Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility, while low temperatures (−20°C to 0°C) minimize side reactions .
  • Catalysts : Enzymatic catalysts (e.g., Pseudomonas fluorescens esterase) enhance enantiomeric excess (ee) in kinetic resolutions .
  • Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) resolves diastereomers .

Q. What challenges arise in resolving contradictions between spectroscopic and computational data for this compound?

  • Methodological Answer : Discrepancies in NMR coupling constants or IR absorption bands may result from conformational flexibility (e.g., dihydrofuran ring puckering). Cross-validation with X-ray crystallography or DFT calculations (e.g., Gaussian 09 at B3LYP/6-31G* level) resolves such issues. For example, computed JH-HJ_{\text{H-H}} values for chair vs. boat conformers can align with experimental data .

Q. How does the dihydrofuran ring’s electronic environment influence reactivity in downstream derivatization?

  • Methodological Answer : The electron-rich dihydrofuran ring undergoes electrophilic substitution at the 3- and 4-positions. Methoxy groups activate the ring toward oxidation (e.g., epoxidation) or nucleophilic additions. For example, BF3_3-mediated deprotection of benzyl ethers on analogous structures proceeds with >90% efficiency under anhydrous conditions .

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